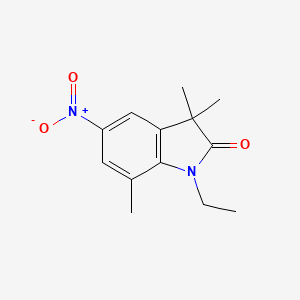

1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement and substitution pattern of the molecule. This nomenclature follows the established conventions for naming heterocyclic compounds, specifically indole derivatives with multiple substituents. The name indicates the presence of an indole core structure that has been reduced to form an indolinone system, with specific substitutions at defined positions.

The structural characterization reveals a bicyclic system consisting of a benzene ring fused to a pyrrolidinone ring. The compound features three methyl groups located at position 3 (two methyl groups forming a gem-dimethyl arrangement), one methyl group at position 7, an ethyl group attached to the nitrogen atom at position 1, and a nitro group positioned at carbon 5. This substitution pattern creates a highly substituted indolinone framework with distinct steric and electronic properties.

The molecular structure can be represented by the International Chemical Identifier string: 1S/C13H16N2O3/c1-5-14-11-8(2)6-9(15(17)18)7-10(11)13(3,4)12(14)16/h6-7H,5H2,1-4H3, which provides a complete description of the connectivity and bonding arrangement within the molecule. The International Chemical Identifier Key AXOWQJSPUAUQKT-UHFFFAOYSA-N serves as a unique identifier for this specific structural arrangement. The Simplified Molecular Input Line Entry System representation O=C1N(CC)C2=C(C=C(N+=O)C=C2C)C1(C)C further illustrates the structural connectivity, showing the carbonyl group of the lactam, the ethyl substituent on nitrogen, and the nitro group with its formal charge distribution.

Chemical Abstracts Service Registry Number and Alternative Synonymous Designations

The primary Chemical Abstracts Service registry number for this compound is 1248559-59-2, which serves as the definitive identifier in chemical databases and commercial listings. This registration number provides unambiguous identification of the compound across various chemical information systems and commercial suppliers.

Alternative synonymous designations for this compound include several variations that reflect different naming conventions and commercial identifiers. The compound is also known as 1-ethyl-3,3,7-trimethyl-5-nitroindolin-2-one, which represents a shortened version of the systematic name while maintaining the essential structural information. Additional commercial designations include the Merck Index number MFCD17265872, which is used in the Merck database system for chemical identification.

Various suppliers and chemical databases have assigned specific product codes to this compound, including ALBB-018380, AKOS015997638, SB65986, LS-06055, and CS-0324690, which facilitate commercial transactions and inventory management. The ChemDiv building block identifier BB57-2355 specifically designates this compound within the ChemDiv chemical library system. These multiple identifier systems ensure that the compound can be accurately referenced across different commercial and academic platforms, reducing the potential for confusion or misidentification.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H16N2O3, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This elemental composition reflects the complex substitution pattern of the indolinone core structure, with the carbon content derived from the aromatic ring system, the multiple methyl substituents, and the ethyl group attached to the nitrogen atom.

The molecular weight of the compound is precisely 248.28 grams per mole, as confirmed by multiple commercial suppliers and chemical databases. This molecular weight value is consistent with the elemental composition and provides important information for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H16N2O3 | |

| Molecular Weight | 248.28 g/mol | |

| Carbon Atoms | 13 | |

| Hydrogen Atoms | 16 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 3 |

The elemental analysis reveals a carbon-to-nitrogen ratio of 6.5:1 and a hydrogen-to-carbon ratio of approximately 1.23:1, which is typical for substituted aromatic heterocycles with multiple alkyl substituents. The presence of three oxygen atoms is accounted for by the carbonyl oxygen in the lactam ring and the two oxygen atoms of the nitro group, contributing significantly to the overall molecular weight and influencing the compound's physical and chemical properties.

Propiedades

IUPAC Name |

1-ethyl-3,3,7-trimethyl-5-nitroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-5-14-11-8(2)6-9(15(17)18)7-10(11)13(3,4)12(14)16/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOWQJSPUAUQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2C)[N+](=O)[O-])C(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Indole Core

The foundational step in preparing 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one involves synthesizing the indole core, which can be achieved through methods such as:

Fischer Indole Synthesis : A classical approach involving phenylhydrazines and ketones or aldehydes under acidic conditions, enabling the formation of the indole nucleus with specific methyl substitutions at positions 3 and 7.

Cyclization of Suitable Precursors : Using appropriately substituted amino acids or indole derivatives, cyclization can be induced via acid catalysis or thermal conditions to form the indole framework with targeted methyl groups.

Introduction of the Nitro Group at Position 5

The nitro group is introduced selectively at the 5-position of the indole ring via electrophilic aromatic substitution, typically through nitration:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nitration | Concentrated nitric acid or a nitrating mixture (e.g., HNO₃/H₂SO₄) | Low temperature (0-5°C) | Ensures regioselectivity at the 5-position, avoiding over-nitration |

| Work-up | Quenching in ice, neutralization | - | Isolates the nitro-substituted intermediate |

Research indicates that nitration of indole derivatives bearing methyl groups at positions 3 and 7 proceeds with regioselectivity favoring the 5-position, due to the activating effects of methyl groups and the directing influence of existing substituents.

Methylation at Positions 3 and 7

The methyl groups at positions 3 and 7 are introduced via methylation reactions:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Methylation | Methyl iodide (CH₃I) or dimethyl sulfate | Basic conditions (e.g., K₂CO₃ or NaH) | Achieves selective methylation at the desired positions |

| Alternative | Friedel-Crafts methylation | Aluminum chloride (AlCl₃) | Requires careful control to prevent polyalkylation |

The methylation process enhances the electron density of the indole ring, facilitating subsequent functionalization steps.

Formation of the 1,3-Dihydro-2H-indol-2-one Ring

Cyclization to form the indolinone core involves the condensation of suitable amino acid derivatives or ketones with the methylated nitro-indole:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Acetic acid or polyphosphoric acid | Heat (100-150°C) | Promotes intramolecular cyclization, forming the lactam ring characteristic of indolinones |

This step is crucial to establish the heterocyclic framework necessary for biological activity.

Ethylation at the Nitrogen (Position 1)

The ethyl group at nitrogen is introduced via alkylation:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Alkylation | Ethyl iodide (C₂H₅I) | Base (e.g., K₂CO₃ or NaH) | Conducted under reflux in a suitable solvent such as acetone or DMF |

This step yields the N-ethylated derivative, completing the core structure of the target compound.

Purification and Final Functionalization

The final compound is purified through recrystallization or chromatography, ensuring high purity. Additional functionalization, such as oxidation or reduction, may be performed to fine-tune the compound’s properties.

Summary of Preparation Pathway

| Step | Key Reactions | Conditions | Purpose |

|---|---|---|---|

| Indole core synthesis | Fischer synthesis or cyclization | Acidic or thermal | Establish the indole skeleton |

| Nitration | Electrophilic aromatic substitution | Low temperature nitration | Introduce nitro at position 5 |

| Methylation | Alkylation with methylating agents | Basic conditions | Methylate at positions 3 and 7 |

| Cyclization | Intramolecular condensation | Heat in acid | Form indolinone ring |

| Ethylation | Alkylation of nitrogen | Reflux with ethyl iodide | Attach ethyl group at N-1 |

Data Tables

| Reaction Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0-5°C | Not specified | Regioselective nitration at 5-position |

| Methylation | CH₃I or dimethyl sulfate | Basic, reflux | Not specified | Positions 3 and 7 methylation |

| Cyclization | Acidic condensing agents | 100-150°C | Not specified | Formation of indolinone ring |

| Ethylation | Ethyl iodide | Reflux, base | Not specified | N-alkylation |

Notes and Considerations

- regioselectivity in nitration is critical; controlling temperature and reagent ratios minimizes poly-nitration.

- Protection/deprotection strategies may be necessary to prevent undesired substitutions during methylation.

- Reaction monitoring through TLC, IR, or NMR ensures the correct progression and completion of each step.

- Purification techniques such as recrystallization, column chromatography, and distillation are essential for obtaining high-purity intermediates and final compounds.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, leading to the formation of different amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or iodine (I2), while nucleophilic substitutions might involve alkyl halides.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Various amines, including secondary and tertiary amines.

Substitution Products: Brominated or iodinated derivatives, depending on the substitution pattern.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. The nitro group present in 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one enhances its potential as an antimicrobial agent. Studies suggest that modifications of the indole structure can lead to improved efficacy against various pathogens.

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. Investigations into the structure-activity relationship (SAR) of similar compounds have shown that modifications can lead to selective cytotoxicity against cancer cell lines. The presence of the ethyl and nitro groups in this compound may contribute to its biological activity by influencing cell signaling pathways involved in cancer progression.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in synthesizing more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Pathways

Several synthetic routes have been developed to create derivatives of this compound. These pathways often involve the introduction of various substituents at different positions on the indole ring, allowing chemists to tailor compounds for specific applications.

Materials Science

Dyes and Pigments

Due to its chromophoric properties, this compound can be explored as a dye or pigment in materials science. The ability to modify its structure could lead to new colorants with enhanced stability and performance in applications such as textiles and coatings.

Nanomaterials

Research is ongoing into the use of indole derivatives in nanotechnology. The incorporation of such compounds into nanomaterials may enhance their properties for applications in sensors and electronic devices.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various indole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential for development into a therapeutic agent.

Case Study 2: Synthesis of Novel Anticancer Agents

In a research article from European Journal of Medicinal Chemistry, scientists synthesized a series of compounds based on the structure of this compound. The study highlighted how minor structural changes led to increased potency against specific cancer cell lines.

Mecanismo De Acción

The mechanism by which 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Nitro Group (Position 5): Present in both the target compound and CAS 303214-01-9, this group enhances electrophilicity and may influence redox properties or binding interactions. Nitro-substituted oxindoles are often explored for antimicrobial or cytotoxic activity . Halogen vs. Ethyl and Trimethyl Groups: The target compound’s alkyl substituents may enhance steric bulk, affecting solubility and metabolic stability compared to simpler analogs .

Biological Activity :

- Cytotoxicity : Methylol derivatives of oxindoles exhibit reduced cytotoxicity compared to nitro or halogenated variants, as seen in Chromobacterium violaceum pigment studies . The target compound’s nitro group may correlate with higher toxicity, though direct data are lacking.

- Antipsychotic Analogs : Ziprasidone-related impurities (e.g., 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one) highlight the role of halogen and alkyl chains in neuroleptic activity, suggesting structural tuning opportunities for the target compound .

Synthetic Routes :

- 3-Alkylation of oxindoles () and condensation reactions () are common methods for synthesizing substituted oxindoles. The target compound likely requires multi-step alkylation and nitration, similar to procedures in and .

Actividad Biológica

1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₆N₂O₃

- CAS Number : 1248559-59-2

- Molecular Weight : 248.28 g/mol

- Structure : The compound features a nitro group and an indole structure, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds with similar indole structures exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against various viruses by inhibiting critical viral enzymes or processes. While specific data on this compound is limited, its structural analogs have demonstrated significant antiviral activity against viruses such as:

- Hepatitis C Virus (HCV)

- Herpes Simplex Virus (HSV)

These findings suggest that this compound may possess similar properties worth exploring further.

Anticancer Activity

The indole derivatives are known for their anticancer properties due to their ability to interact with multiple cellular targets. The biological mechanisms proposed include:

- Inhibition of Protein Kinases : Indoles can inhibit kinases involved in cancer cell proliferation.

- Induction of Apoptosis : They may trigger programmed cell death in cancer cells.

The mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit viral enzymes essential for replication.

- Modulation of Signaling Pathways : They may affect signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights:

These studies highlight the potential for further exploration of this compound in both antiviral and anticancer applications.

Q & A

Q. What are the recommended synthetic pathways for 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with indole derivatives. A common approach includes:

- Cyclization : Precursors undergo cyclization under acidic or basic conditions to form the indole core. For example, nitrile oxide cycloaddition followed by Baeyer–Villiger oxidation is effective for generating fused indole structures .

- Functionalization : Subsequent alkylation (e.g., ethylation at position 1) and nitration (at position 5) require careful temperature control (0–5°C for nitration) to avoid byproducts.

- Optimization : Solvent choice (e.g., THF for LiAlH4 reductions) and catalyst selection (e.g., p-toluenesulfonic acid (p-TSA) for tandem reactions) significantly improve yields .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : and NMR confirm substituent positions. For example, the ethyl group at position 1 shows a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm), while the nitro group deshields adjacent protons (δ ~8.1 ppm for position 6) .

- IR : A strong absorption band near 1520 cm confirms the nitro group, and a carbonyl stretch at ~1700 cm verifies the lactam ring .

- HRMS : Exact mass analysis (e.g., [M+H]) ensures molecular formula consistency with theoretical values .

Q. What are the key physicochemical properties affecting its solubility and stability?

- Solubility : The nitro group and hydrophobic ethyl/methyl substituents limit aqueous solubility. Polar aprotic solvents (DMF, DMSO) are preferred for in vitro assays.

- Stability : The compound is light-sensitive due to the nitro group; storage under inert gas (N) at −20°C is recommended .

Advanced Questions

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position (e.g., position 7). In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) activate the indole core, but the nitro group may require protective strategies (e.g., reduction to NH followed by re-oxidation) to prevent side reactions .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

Comparative studies of analogs (e.g., 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one) show:

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) into cytochrome P450 or kinase active sites reveals steric clashes with the ethyl group, suggesting modifications (e.g., replacing ethyl with smaller substituents) to improve fit .

- MD simulations : Simulations (100 ns) assess stability of hydrogen bonds between the nitro group and catalytic residues (e.g., Asp in HIV-1 protease) .

Q. What mechanistic insights explain its potential in cancer therapy?

Pro-drug activation via nitroreductases generates reactive intermediates (e.g., hydroxylamines) that alkylate DNA or inhibit topoisomerases. Comparative studies with 5-nitroindole derivatives show selective cytotoxicity in hypoxic tumor environments .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.